Pirimiphos-methyl

Vue d'ensemble

Description

Pirimiphos-methyl, marketed as Actellic and Sybol, is a phosphorothioate used as an insecticide . It was originally developed by Imperial Chemical Industries Ltd., now Syngenta, at their Jealott’s Hill site and first marketed in 1977 . It is a rapid-acting organophosphorus insecticide and acaricide, causing inhibition of AChE in target organisms .

Synthesis Analysis

Pirimiphos-methyl is manufactured in a two-step process in which N,N-diethylguanidine is reacted with ethyl acetoacetate to form a pyrimidine ring and its hydroxy group is combined with dimethyl chlorothiophosphate to form the insecticide .

Molecular Structure Analysis

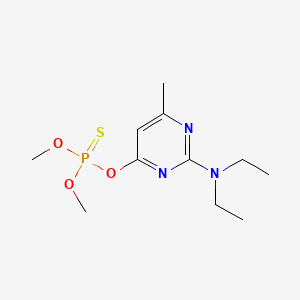

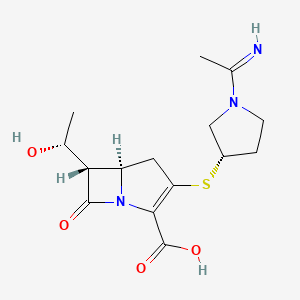

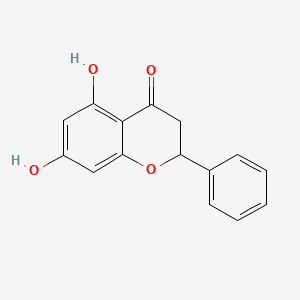

The molecular structure of Pirimiphos-methyl is O-2-diethylamino-6-methylpyrimidin-4-yl-O,O-dimethyl phosphorothioate .

Chemical Reactions Analysis

Pirimiphos-methyl is encapsulated by the polyurethane material since the FTIR spectra of pirimiphos-methyl/polyurethane microcapsules contains both characteristic absorption peaks of pirimiphos-methyl .

Physical And Chemical Properties Analysis

Pirimiphos-methyl has a molar mass of 305.33 g·mol −1 and appears as a straw-colored liquid . It has a density of 1.147 g/mL at 30 °C, a melting point of 15 to 18 °C, and a boiling point at which it decomposes before boiling . Its solubility in water is 5.0 mg/L at 30 °C .

Applications De Recherche Scientifique

Agricultural Pest Control

Pirimiphos-methyl is extensively used in agriculture to protect crops from a variety of pests. It acts as an insecticide and acaricide, safeguarding grains and other stored products from insect attack. The compound has a long persistence of insecticidal activity, which makes it a valuable asset for post-harvest protection .

Microencapsulation for Controlled Release

Innovative research has led to the development of pirimiphos-methyl microcapsules. These are created using an interfacial polymerization method, resulting in microcapsules that have excellent encapsulation efficiency and sustained release properties. This technology prolongs the effectiveness of the pesticide and reduces the frequency of application, which is crucial for environmental sustainability .

Impact on Stored-Product Insects

Studies have investigated the sub-lethal effects of pirimiphos-methyl on stored-product coleopterans. Research using geometric morphometrics has shown that exposure to this compound can cause morphological changes in the wings of certain insect species, which can impact their ability to reproduce and survive .

Environmental Fate and Eco-toxicity

Pirimiphos-methyl’s environmental fate and eco-toxicity are critical areas of study. Researchers assess the compound’s behavior in the environment, including its degradation, bioaccumulation, and potential effects on non-target organisms. This research is vital for understanding and mitigating any adverse environmental impacts .

Human Health and Safety

The safety profile of pirimiphos-methyl is a significant concern, with studies focusing on its toxicity and potential health risks to humans. This includes examining the compound’s metabolism, its presence as residues in food, and its overall safety for use in pest control applications .

Formulation and Application Methods

The formulation of pirimiphos-methyl, such as in the product “Actellic 50EC”, is another area of application. Research in this field explores the most effective ways to apply the compound, ensuring maximum efficacy against pests while minimizing risks to users and the environment .

Resistance Management

With the widespread use of pirimiphos-methyl, there is a risk of pests developing resistance. Scientific research is directed towards understanding resistance mechanisms and developing strategies to manage and prevent resistance, ensuring the long-term effectiveness of the compound .

Integration into Pest Management Programs

Finally, pirimiphos-methyl is often integrated into broader pest management programs. This involves combining the chemical with other control methods, such as biological control agents, to create a more comprehensive and sustainable approach to pest management .

Mécanisme D'action

Target of Action

Pirimiphos-methyl is an organophosphate insecticide that primarily targets acetylcholinesterase (AChE) . AChE is a critical enzyme in the nervous system of insects, responsible for the breakdown of acetylcholine, a neurotransmitter that transmits signals across nerve synapses.

Mode of Action

Pirimiphos-methyl acts as an AChE inhibitor . By inhibiting the action of AChE, it prevents the breakdown of acetylcholine in the synaptic cleft. This leads to an accumulation of acetylcholine, causing continuous stimulation of the nerves. The overstimulation of the nervous system can lead to paralysis and eventual death of the insect .

Biochemical Pathways

The primary biochemical pathway affected by pirimiphos-methyl is the cholinergic pathway . This pathway involves the transmission of nerve impulses mediated by acetylcholine. By inhibiting AChE, pirimiphos-methyl disrupts this pathway, leading to an overstimulation of the nerves.

Pharmacokinetics

As an organophosphate, it is known to be moderately persistent in the environment .

Result of Action

The result of pirimiphos-methyl’s action is the overstimulation of the nervous system in insects, leading to their paralysis and death . This makes it effective against a wide range of insects, including grain weevils, flour mites, warehouse moths, mill moths, flour beetles, and rust-red grain beetles .

Action Environment

The efficacy and stability of pirimiphos-methyl can be influenced by various environmental factors. For instance, its persistence and mobility in the environment can affect its availability to target insects . It is also used in various environments, from stored grains to non-cropped areas such as animal houses, domestic, and industrial premises . Understanding these environmental factors is crucial for optimizing its use and minimizing potential environmental impact.

Safety and Hazards

Orientations Futures

Pirimiphos-methyl is extensively metabolised in rats . The acute oral toxicity is moderate and it is of low inhalatory and dermal toxicity . Pirimiphos-methyl was slightly irritating to skin and eye as well as induced mild sensitization . The vector population at the hut station was resistant to pyrethroids but susceptible to pirimiphos-methyl .

Propriétés

IUPAC Name |

4-dimethoxyphosphinothioyloxy-N,N-diethyl-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N3O3PS/c1-6-14(7-2)11-12-9(3)8-10(13-11)17-18(19,15-4)16-5/h8H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOQHJPRIBSPCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=CC(=N1)OP(=S)(OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N3O3PS | |

| Record name | PIRIMIPHOS-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18197 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024266 | |

| Record name | Pirimiphos-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pirimiphos-methyl is a yellow liquid. Corrosive to tin and mild steel. Used as an insecticide., Straw colored liquid; mp = 15-18 deg C (technical grade); [HSDB], Yellow or straw-colored liquid. | |

| Record name | PIRIMIPHOS-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18197 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pirimiphos-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6836 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PIRIMIPHOS METHYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/880 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

Decomposes on distillation, decomposes | |

| Record name | PIRIMIPHOS-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6984 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIRIMIPHOS METHYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/880 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In water (mg/L at 20 °C): 11 (pH 5); 10 (pH 7); 9.7 (pH 9), In water, 5 mg/L at 30 °C, Miscible with most organic solvents | |

| Record name | PIRIMIPHOS-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6984 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.17 at 20 °C | |

| Record name | PIRIMIPHOS-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6984 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000015 [mmHg], 2 mPa (1.50X10-5 mg Hg) at 20 °C; 6.9 mPa (5.17X10-5 mm Hg)) at 30 °C, 1.5x10-5 mmHg | |

| Record name | Pirimiphos-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6836 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PIRIMIPHOS-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6984 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIRIMIPHOS METHYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/880 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Mechanism of Action |

Systemically, pirimiphos-methyl inhibits cholinesterase, & this is the only known mechanism of its toxic action. In spite of its rapid absorption, rats, given a dosage of 1,450 mg/kg, did not show clear signs of poisoning until 24 hr later, when their brain cholinesterase was inhibited by 46%. Recovery of cholinesterase activity began to be apparent in 72 hr; it was complete for plasma enzyme by 96 hr but was slower for the red cell enzyme. | |

| Record name | PIRIMIPHOS-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6984 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Pirimiphos-methyl | |

Color/Form |

Straw-colored liquid | |

CAS RN |

29232-93-7 | |

| Record name | PIRIMIPHOS-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18197 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pirimiphos methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29232-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirimiphos-methyl [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029232937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirimiphos-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pirimiphos-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRIMIPHOS-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VQZ4PK548 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIRIMIPHOS-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6984 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIRIMIPHOS METHYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/880 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

MP: 15-18 °C /Technical/ | |

| Record name | PIRIMIPHOS-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6984 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does pirimiphos-methyl work as an insecticide?

A1: Pirimiphos-methyl acts as an acetylcholinesterase (AChE) inhibitor. [, , ] It binds to the active site of AChE, an enzyme crucial for nerve impulse transmission in insects. This inhibition leads to the accumulation of acetylcholine, causing overstimulation of the nervous system and ultimately death.

Q2: Are there sub-lethal effects of pirimiphos-methyl on insects?

A2: Yes, research shows that exposure to sub-lethal doses can induce morphological deformities in the offspring of certain stored-product insects. [] The severity of these deformities varies among species, with Tenebrio molitor being the most sensitive.

Q3: Does pirimiphos-methyl affect non-target organisms?

A3: Research indicates that pirimiphos-methyl can inhibit AChE and BuChE (another cholinesterase enzyme) activities in Nile tilapia, potentially impacting their health. [] This highlights the importance of understanding its ecotoxicological effects.

Q4: What is the molecular formula and weight of pirimiphos-methyl?

A4: The molecular formula of pirimiphos-methyl is C11H20N3O3PS. Its molecular weight is 305.34 g/mol.

Q5: How does pirimiphos-methyl degrade in the environment?

A5: Pirimiphos-methyl can degrade through various mechanisms including mineralization, hydrolysis, adsorption, leaching, humification, and volatilization. [] Thermophilic composting has been shown to effectively degrade it in greenhouse tomato plant residues. []

Q6: How persistent are pirimiphos-methyl residues?

A6: The persistence of residues varies depending on the substrate and environmental conditions. In cowpea seeds, pirimiphos-methyl residues declined by approximately 81.6% after eight months. [] In clay soil, its half-life ranged from 9.2 to 16.7 days depending on tillage practices. []

Q7: How do structural modifications of pirimiphos-methyl influence its activity?

A7: While the provided research doesn't delve into specific structural modifications of pirimiphos-methyl, it highlights the importance of understanding structure-activity relationships for developing effective and safe insecticides. Further research in this area could help design insecticides with greater target specificity and reduced environmental impact.

Q8: Are there different formulations of pirimiphos-methyl, and how do they impact its efficacy?

A8: Yes, pirimiphos-methyl is available in various formulations, including dustable powders, emulsifiable concentrates, and capsule suspension formulations. [, , , ] The choice of formulation can affect its efficacy, persistence, and application methods. For instance, capsule suspension formulations have shown promise for indoor residual spraying against malaria vectors, offering prolonged efficacy. []

Q9: What are the toxicological effects of pirimiphos-methyl on mammals?

A9: Studies on rats have shown that pirimiphos-methyl can induce adverse effects, including reduced body weight gain, decreased blood cholinesterase activity, and potential reproductive toxicity. [, ] These findings emphasize the need for responsible use and handling of pirimiphos-methyl to minimize exposure risks.

Q10: How are pirimiphos-methyl residues analyzed?

A10: Several analytical techniques are used to quantify pirimiphos-methyl residues, including gas chromatography [, ], flow-injection chemiluminescence methods [], and modified QuEChERS methods with reversed-dispersive solid phase extraction. []

Q11: What are the environmental concerns related to pirimiphos-methyl use?

A11: Pirimiphos-methyl can pose risks to non-target organisms, including beneficial insects and aquatic life. [] Its persistence in soil and water, while relatively short-lived compared to some other pesticides, highlights the need for strategies to minimize runoff and leaching into the environment.

Q12: Are there alternatives to pirimiphos-methyl for pest control?

A12: Research has explored the use of natural insecticides, such as diatomaceous earth and botanical extracts like Dennettia tripetala powder, as potential alternatives. [, ] These alternatives often have different modes of action and environmental profiles, offering potentially safer and more sustainable pest management solutions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(5-Nitro-2-furyl)-1-[2-(5-nitro-2-furyl)vinyl]allylidene]carbazamidine monohydrochloride](/img/structure/B1678374.png)

![(1s,5r,6s)-5-Hydroxy-3-(1-hydroxy-3-methylbut-2-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B1678377.png)

![Ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-2-pyridylmethyl]piperazinecarboxylate](/img/structure/B1678393.png)